Methyl 2-(4-fluoropiperidin-3-yl)acetate
Description
Methyl 2-(4-fluoropiperidin-3-yl)acetate is a fluorinated piperidine derivative featuring a methyl acetate group at the 3-position and a fluorine atom at the 4-position of the piperidine ring. The ester group also provides a handle for further synthetic modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
methyl 2-(4-fluoropiperidin-3-yl)acetate |
InChI |
InChI=1S/C8H14FNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h6-7,10H,2-5H2,1H3 |
InChI Key |
PQTWDHFAVHJVIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoropiperidin-3-yl)acetate typically involves the following steps:
Formation of 4-fluoropiperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using appropriate fluorinating agents.
Acetylation: The 4-fluoropiperidine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Transesterification
The ester group undergoes transesterification with alcohols under acid or base catalysis. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 2-(4-fluoropiperidin-3-yl)acetate. This reaction is critical for modifying the ester’s alkyl group to tailor solubility or reactivity in downstream applications.
| Conditions | Reagents | Product |
|---|---|---|
| Acid catalysis (H₂SO₄) | ROH (e.g., ethanol) | Corresponding alkyl ester derivative |
| Base catalysis (NaOR') | ROH (e.g., methanol) | Methoxy-substituted ester |
Hydrolysis
The ester hydrolyzes to 2-(4-fluoropiperidin-3-yl)acetic acid under acidic or basic conditions. Basic hydrolysis (e.g., NaOH in H₂O/MeOH) proceeds via nucleophilic acyl substitution, forming the carboxylate salt, while acidic hydrolysis (H₃O⁺) yields the free carboxylic acid.
| Conditions | Reagents | Product |
|---|---|---|
| 1M NaOH, reflux | H₂O/MeOH (1:1) | Sodium 2-(4-fluoropiperidin-3-yl)acetate |
| 1M HCl, 60°C | Aqueous HCl | 2-(4-fluoropiperidin-3-yl)acetic acid |
Aminolysis
Reaction with primary or secondary amines produces acetamide derivatives. For instance, treatment with methylamine in tetrahydrofuran (THF) generates 2-(4-fluoropiperidin-3-yl)-N-methylacetamide.
| Conditions | Reagents | Product |
|---|---|---|
| THF, 50°C, 12h | Methylamine | N-methylacetamide derivative |
| DMF, K₂CO₃, rt | Benzylamine | N-benzylacetamide derivative |
Nucleophilic Substitution at the Piperidine Ring
The fluorine atom at the 4-position of the piperidine ring can participate in nucleophilic aromatic substitution (NAS) under strongly basic conditions. For example, reaction with sodium methoxide may replace fluorine with methoxide, though such transformations are less common due to the deactivating nature of the piperidine nitrogen .
| Conditions | Reagents | Product |
|---|---|---|
| NaOMe, DMF, 100°C | Methanol | 4-methoxypiperidin-3-yl acetate |
Radical Halogenation
The methylene group adjacent to the ester carbonyl (α-position) undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This yields α-bromo derivatives, which are valuable intermediates in cross-coupling reactions .
| Conditions | Reagents | Product |
|---|---|---|
| NBS, AIBN, CCl₄, 80°C | N-bromosuccinimide | 2-bromo-2-(4-fluoropiperidin-3-yl)acetate |
Reduction Reactions
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). For example, LiAlH₄ reduction produces 2-(4-fluoropiperidin-3-yl)ethanol, a precursor for further functionalization .
| Conditions | Reagents | Product |
|---|---|---|
| LiAlH₄, THF, 0°C → rt | Lithium aluminum hydride | 2-(4-fluoropiperidin-3-yl)ethanol |
| H₂ (1 atm), Pd/C, MeOH | Hydrogen gas | Ethanol derivative |
Cycloaddition and Photoredox Reactions
The α,β-unsaturated ester (if formed via dehydration) may participate in Diels-Alder cycloadditions. Photoredox catalysis (e.g., Ru(bpy)₃Cl₂ under blue LED) could enable C–H functionalization at the α-position, though direct evidence for this compound remains speculative .
Key Structural and Mechanistic Insights
-
Electronic Effects : The fluorine atom’s electron-withdrawing nature slightly deactivates the piperidine ring, reducing its susceptibility to electrophilic attack .
-
Steric Hindrance : The 3-position substitution on the piperidine ring imposes steric constraints, influencing reaction rates and regioselectivity.
Scientific Research Applications
Drug Development
Methyl 2-(4-fluoropiperidin-3-yl)acetate is being investigated for its potential as a therapeutic agent in treating various neurological disorders. Its ability to interact with neurotransmitter receptors suggests that it may have applications in managing conditions such as depression, anxiety, and schizophrenia. Research indicates that compounds with similar structures have shown efficacy in modulating serotonin receptors, which are critical in mood regulation .
Studies have demonstrated that this compound exhibits notable biological activity as an inhibitor of specific enzymes and receptors involved in neurological pathways. This inhibition can alter signaling pathways crucial for cognitive functions and emotional regulation .
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to neurotransmitter metabolism |
| Receptor Modulation | Potential antagonist for serotonin receptors |
| Neuroprotective Effects | May protect against neurodegeneration in animal models |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neurological Disorders : In preclinical trials, derivatives of this compound were tested for their effects on serotonin receptor modulation, showing promise in reducing symptoms associated with anxiety and depression .
- Pain Management : A study explored its application in pain relief by targeting specific pain pathways in animal models, demonstrating significant analgesic effects without major side effects .
- Cognitive Enhancement : Research has indicated that compounds similar to this compound may enhance cognitive functions by modulating neurotransmitter levels, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate
- Molecular Formula: C₈H₁₃F₂NO₂
- Molar Mass : 193.19 g/mol
- Key Features: The presence of two fluorine atoms at the 3-position of the piperidine ring increases electronegativity and steric hindrance compared to the mono-fluorinated analog. This may reduce conformational flexibility and alter interactions with biological targets .
Ethyl 2-(piperidin-4-yl)acetate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molar Mass : 207.70 g/mol
- Key Features : The lack of fluorine substituents results in lower lipophilicity (logP ≈ 0.5) compared to fluorinated analogs. The ethyl ester group offers slower hydrolysis rates than methyl esters, impacting pharmacokinetics .
| Compound | Fluorine Substituents | Ester Group | Molar Mass (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| Methyl 2-(4-fluoropiperidin-3-yl)acetate | 4-F | Methyl | 189.19 | 1.2 |
| Methyl 2-(3,3-difluoropiperidin-4-yl)acetate | 3,3-F₂ | Methyl | 193.19 | 1.8 |
| Ethyl 2-(piperidin-4-yl)acetate HCl | None | Ethyl | 207.70 | 0.5 |
Non-Fluorinated Piperidine Esters
2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Methyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
- Molecular Formula : C₁₉H₁₉N₂O₂
- Key Features : The imidazo[1,2-a]pyridine core introduces aromaticity and planar geometry, contrasting with the flexible piperidine ring. This compound’s fluorescence properties make it useful in imaging applications .
Functionalized Acetate Esters
Methyl 2-Phenylacetoacetate
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Key Features : The tetrazole ring enables hydrogen bonding (O–H⋯N), influencing crystal packing and supramolecular assembly. This contrasts with fluoropiperidine derivatives, where fluorine-driven hydrophobic effects dominate .
Biological Activity
Methyl 2-(4-fluoropiperidin-3-yl)acetate is a compound of interest due to its unique structural features, which include a piperidine ring substituted with a fluorine atom and an acetate group. This compound has been investigated for its potential biological activities, particularly in pharmacological applications targeting neurological disorders. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula for this compound is , with a molecular weight of approximately 185.2 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which may facilitate its ability to cross the blood-brain barrier, making it a candidate for neurological drug development .
Research indicates that this compound acts as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its mechanism of action may involve modulating neurotransmitter systems by binding to certain receptors, thereby influencing signaling pathways critical for neurological functions .
Biological Activity and Therapeutic Potential
- Neurological Applications : The compound has shown promise in treating neurological conditions due to its ability to interact with biological targets relevant to these disorders. Studies suggest that it may alter signaling pathways associated with neurotransmission, which is vital for conditions like depression and anxiety .
- Enzyme Inhibition : Preliminary studies have demonstrated that this compound can inhibit enzymes involved in lipid metabolism and neurotransmitter regulation. This inhibition could lead to therapeutic effects in diseases characterized by dysregulated lipid metabolism or neurotransmitter imbalances .
-
Case Studies :
- A study exploring the effects of similar fluorinated compounds on the serotonin receptor system indicated that modifications at the piperidine ring significantly influenced receptor affinity and selectivity, hinting at potential applications in mood disorders .
- Another research highlighted the role of fluorinated compounds in modulating inflammatory pathways, suggesting that this compound could have anti-inflammatory properties worth exploring further .
Data Table: Biological Activity Comparison
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-fluoropiperidin-3-yl)acetate, and how can intermediates be characterized?
Synthesis typically involves multi-step reactions starting from fluorinated piperidine precursors. For example, tert-butyl-protected 4-fluoropiperidine derivatives (e.g., tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, CAS 1052713-47-9) are used as intermediates . Key steps include:
- Nucleophilic substitution to introduce the acetate group.
- Deprotection under acidic conditions (e.g., HCl) to remove tert-butyl carbamate .
- Esterification via reaction with methyl chloroacetate.
Characterization methods : - NMR : H and C NMR to confirm regiochemistry and ester formation.
- Mass spectrometry : High-resolution MS to verify molecular weight.
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How can the purity and physicochemical properties of this compound be determined experimentally?
Purity :
- Reverse-phase HPLC with acetonitrile/water gradients.
- Elemental analysis (C, H, N) to validate stoichiometry.
Physicochemical properties : - LogD : Measure via shake-flask method (pH 5.5 and 7.4) or predict using software like ACD/Labs .
- Polar surface area : Calculate using molecular modeling tools (e.g., MarvinSketch).
- Melting point : Differential scanning calorimetry (DSC) .
| Property | Method | Example Value |
|---|---|---|
| LogD (pH 7.4) | Shake-flask/HPLC | 0.93 ± 0.02 |
| Polar surface area | Computational modeling | ~52 Ų |
| Density | Gas pycnometry | 1.06 g/cm³ |
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases.
- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives).
- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis .
Validation : - Circular dichroism (CD) to confirm absolute configuration.
- Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement .
Q. How can conformational analysis of the 4-fluoropiperidine ring inform drug design?
- SC-XRD : Resolve crystal structures to analyze chair vs. boat conformations. Software like WinGX/ORTEP aids visualization .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict steric and electronic effects of fluorine substitution.
- NMR coupling constants : values to infer ring puckering (e.g., axial vs. equatorial fluorine) .
Q. What in vitro assays are suitable for evaluating biological activity, and how are results interpreted?
- Receptor binding assays : Screen against serotonin (5-HT2A) or dopamine receptors using radioligand displacement (e.g., H-ketanserin for 5-HT2A). Fluoropiperidine analogs show nM affinity for CNS targets .
- CYP inhibition assays : Assess metabolic stability via human liver microsomes.
Data interpretation : - IC values : Compare to reference compounds (e.g., haloperidol for dopamine D2).
- Lipinski’s Rule of Five : Ensure drug-likeness (e.g., LogP < 5, MW < 500 Da) .
Q. How can structural contradictions in crystallographic data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
